![molecular formula C19H17N3S B416319 12-thia-3,14-diazapentacyclo[11.9.0.02,11.05,10.015,21]docosa-1(13),2(11),3,5,7,9,14,21-octaen-4-amine](/img/structure/B416319.png)
12-thia-3,14-diazapentacyclo[11.9.0.02,11.05,10.015,21]docosa-1(13),2(11),3,5,7,9,14,21-octaen-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10,11,12-tetrahydro-8H-cyclohepta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5-amine is a complex organic compound with a unique structure that combines elements of cycloheptane, pyridine, thieno, and isoquinoline
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10,11,12-tetrahydro-8H-cyclohepta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5-amine typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups. Common synthetic routes include:
Cyclization Reactions: The formation of the cycloheptane ring is achieved through cyclization reactions involving appropriate precursors.
Amination Reactions: Introduction of the amine group is carried out using amination reactions, often employing reagents such as ammonia or amines under controlled conditions.
Thieno Ring Formation: The thieno ring is introduced through reactions involving sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of catalysts, high-pressure reactors, and continuous flow systems to streamline the process and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
9,10,11,12-tetrahydro-8H-cyclohepta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Mecanismo De Acción
The mechanism of action of 9,10,11,12-tetrahydro-8H-cyclohepta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
- ®-3-chloro-10-methyl-9,10,11,12-tetrahydro-8H-[1,4]diazazepino[5’,6’:4,5]thieno[3,2-f]quinoline-8-one
Uniqueness
What sets 9,10,11,12-tetrahydro-8H-cyclohepta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5-amine apart is its unique combination of structural elements, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C19H17N3S |
|---|---|
Peso molecular |
319.4g/mol |
Nombre IUPAC |
12-thia-3,14-diazapentacyclo[11.9.0.02,11.05,10.015,21]docosa-1(13),2(11),3,5,7,9,14,21-octaen-4-amine |
InChI |
InChI=1S/C19H17N3S/c20-18-13-8-5-4-7-12(13)17-16(22-18)14-10-11-6-2-1-3-9-15(11)21-19(14)23-17/h4-5,7-8,10H,1-3,6,9H2,(H2,20,22) |
Clave InChI |
VMXNLXVSRODPEV-UHFFFAOYSA-N |
SMILES |
C1CCC2=CC3=C(N=C2CC1)SC4=C3N=C(C5=CC=CC=C54)N |
SMILES canónico |
C1CCC2=CC3=C(N=C2CC1)SC4=C3N=C(C5=CC=CC=C54)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-{[1-(4-isopropylphenyl)-2-oxo-5-phenyl-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoate](/img/structure/B416236.png)
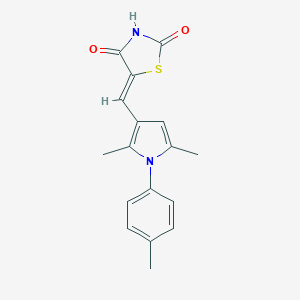
![5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B416241.png)
![1-(3,4-dimethylphenyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B416243.png)
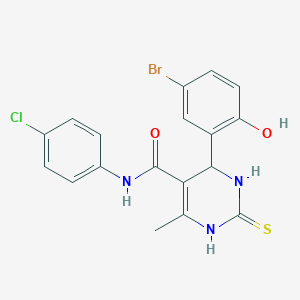
![(5Z)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B416246.png)
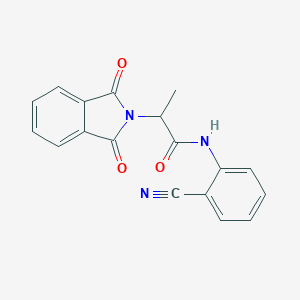
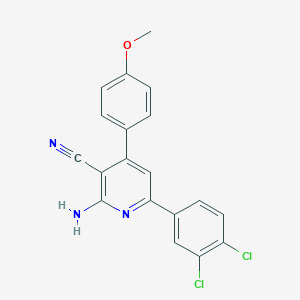
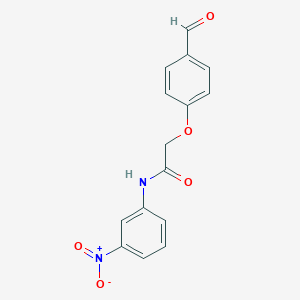
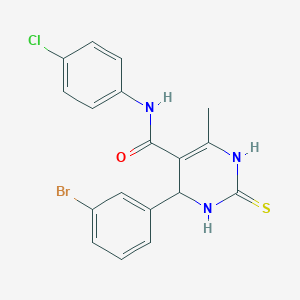
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1-[2-(2-isopropyl-4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B416251.png)
![2-[4-(2,2-dicyanovinyl)-2-methoxyphenoxy]-N-(3-nitrophenyl)acetamide](/img/structure/B416252.png)
![2-[(1-cyclohexyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B416254.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B416257.png)
